(1E)-4,4,6,8-tetramethyl-1-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple methyl groups and a bipyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by intramolecular Friedel-Crafts acylation, can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry approaches, including solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .
Scientific Research Applications
(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain protein kinases, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Uniqueness
(1E)-4,4,4’,4’,6,6’,8,8’-Octamethyl-2H,2’H,4H,4’H-1,1’-bipyrrolo[3,2,1-ij]quinoline-2,2’-dione stands out due to its high degree of methylation, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets within proteins .
Properties
Molecular Formula |
C30H30N2O2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(3E)-6,9,11,11-tetramethyl-3-(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C30H30N2O2/c1-15-9-19-17(3)13-29(5,6)31-25(19)21(11-15)23(27(31)33)24-22-12-16(2)10-20-18(4)14-30(7,8)32(26(20)22)28(24)34/h9-14H,1-8H3/b24-23+ |
InChI Key |
IRZZOOUQSJSRIV-WCWDXBQESA-N |
Isomeric SMILES |
CC1=CC2=C3C(=C1)/C(=C\4/C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)C)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=C4C5=CC(=CC6=C5N(C4=O)C(C=C6C)(C)C)C)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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